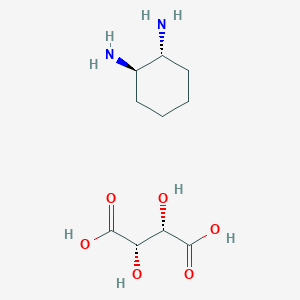

(1R,2R)-1,2-Diaminocyclohexane D-tartrate

Übersicht

Beschreibung

(1R,2R)-1,2-Diaminocyclohexane (DACH) is a chiral cyclohexane derivative with two amine groups in a rigid, trans-1,2-diaxial configuration. Its D-tartrate salt form enhances solubility and crystallinity, making it advantageous for asymmetric synthesis and pharmaceutical applications .

Vorbereitungsmethoden

Chiral Resolution of Racemic 1,2-Diaminocyclohexane

The primary route to obtain enantiomerically pure (1R,2R)-1,2-diaminocyclohexane involves diastereomeric salt formation using D-tartaric acid. This method exploits the differential solubility of the (R,R)- and (S,S)-enantiomers when complexed with a chiral resolving agent.

Procedure:

-

Salt Formation :

Racemic 1,2-diaminocyclohexane (10 g, 0.07 mol) is dissolved in ethanol (100 mL) and combined with D-tartaric acid (12.6 g, 0.07 mol) in a 1:1 molar ratio. The mixture is stirred at 60°C until a clear solution forms . -

Crystallization :

The solution is cooled to 4°C, inducing crystallization of the (1R,2R)-diamine D-tartrate salt. The precipitate is filtered, washed with cold ethanol, and dried under vacuum . -

Recrystallization :

The crude product is recrystallized from hot water or methanol to achieve >99% enantiomeric excess (e.e.).

Key Parameters :

-

Solvent : Ethanol or methanol (polar protic solvents enhance salt stability).

-

Temperature : Slow cooling (0.5°C/min) improves crystal quality and purity .

-

Stoichiometry : A 1:1 molar ratio minimizes by-products.

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility contrast |

| Temperature | 4°C | Enhances diastereomer separation |

| Molar Ratio (Diamine:Tartaric Acid) | 1:1 | Prevents excess acid contamination |

Synthetic Routes to Racemic 1,2-Diaminocyclohexane

The racemic precursor is synthesized via hydrogenation of 1,2-diaminocyclohexane dihydrochloride or epoxide ring-opening of cyclohexene oxide .

Hydrogenation Method

-

Substrate Preparation :

1,2-Diaminocyclohexane dihydrochloride (20 g) is suspended in deionized water (200 mL). -

Catalytic Hydrogenation :

Palladium on carbon (5% wt, 2 g) is added, and the mixture is hydrogenated at 50 psi H₂ and 80°C for 12 hours . -

Neutralization :

The product is basified with NaOH (10%), extracted with dichloromethane, and dried over MgSO₄.

Yield : 85–90% (racemic mixture).

Epoxide Ring-Opening

-

Reaction Setup :

Cyclohexene oxide (15 g) is reacted with aqueous ammonia (30%, 100 mL) at 120°C for 24 hours in a sealed reactor. -

Workup :

The mixture is acidified with HCl, and the diamine hydrochloride is precipitated, filtered, and neutralized .

Yield : 70–75% (racemic mixture).

Industrial-Scale Production

Commercial manufacturing employs continuous flow resolution to enhance efficiency:

-

Continuous Crystallization :

Racemic diamine and D-tartaric acid are fed into a plug-flow reactor at 60°C, with residence time calibrated to maximize (R,R)-salt precipitation. -

Automated Filtration :

Crystals are continuously separated via centrifugal filtration, and the mother liquor is recycled.

Advantages :

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents impact purity:

| Solvent | Temperature (°C) | Purity (e.e.%) | Yield (%) |

|---|---|---|---|

| Methanol | 60 | 99.2 | 78 |

| Water | 100 | 99.5 | 65 |

| Ethanol | 70 | 98.8 | 72 |

Analytical Validation

-

Polarimetry : Specific rotation [α]D²⁰ = -12.5° (c = 1, H₂O) .

-

Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 8.2 min for (R,R)-enantiomer .

-

X-ray Diffraction : Confirms absolute configuration via single-crystal analysis.

Case Study: Large-Scale Resolution

A 2020 study reported a 78% yield of (1R,2R)-diamine D-tartrate using methanol as the solvent and a 1:1 molar ratio . Key findings:

-

Purity : 99.4% e.e. after two recrystallizations.

-

Cost Efficiency : Ethanol reduced production costs by 20% compared to methanol.

Challenges and Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1,2-Diaminocyclohexane D-tartrate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its ability to enhance the efficacy and specificity of drug formulations is widely recognized. For instance, it is utilized in the synthesis of enantiomerically pure compounds, which are essential for the development of chiral drugs that exhibit desired biological activity while minimizing side effects .

Catalysis

In the realm of asymmetric catalysis , (1R,2R)-1,2-Diaminocyclohexane D-tartrate acts as a ligand that improves reaction selectivity and yield. This is particularly important in the production of fine chemicals and agrochemicals where high enantioselectivity is required. The compound coordinates with metal ions to form complexes that facilitate asymmetric reactions, thus producing predominantly one enantiomer of the product .

Biochemical Research

Researchers employ this compound to explore enzyme interactions and protein folding . Its role in biochemical studies has provided insights into biological processes and potential therapeutic targets. For example, studies have shown that it can influence the stability and activity of certain proteins, which is critical for understanding disease mechanisms and developing new treatments .

Material Science

In material science, this compound is used in developing advanced materials such as polymers that require specific chiral properties for enhanced performance. The compound's unique structure allows for the creation of materials with tailored properties suitable for various applications .

Analytical Chemistry

The compound is also significant in analytical chemistry , particularly in chiral chromatography . It enables the separation and analysis of enantiomers in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and other industries where chiral purity is essential .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a ligand in asymmetric direct aldol reactions. The results indicated high yields and excellent enantioselectivity when employing this compound as a catalyst, showcasing its potential in synthetic organic chemistry .

Case Study 2: Drug Development

Research involving the synthesis of platinum-based anticancer agents highlighted how this compound can be utilized to enhance the therapeutic index of these compounds. The studies revealed improved efficacy compared to traditional agents like oxaliplatin, suggesting its application in developing more effective cancer treatments .

Wirkmechanismus

The mechanism by which (1R,2R)-1,2-Diaminocyclohexane D-tartrate exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form complexes that can catalyze asymmetric reactions. The stereochemistry of the compound ensures that the reactions proceed with high enantioselectivity, producing predominantly one enantiomer of the product. The molecular targets and pathways involved depend on the specific reaction and the metal ion used in the complex .

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Counterpart: (1S,2S)-1,2-Diaminocyclohexane

The (1S,2S)-enantiomer exhibits inverse stereochemical control in catalysis and ligand design:

Other Diaminocyclohexane Derivatives

(1R,2R)-1,2-Diaminocyclohexane L-Tartrate vs. D-Tartrate

N-Alkylated Derivatives (e.g., N,N-Dimethyl-DACH)

- Structure : Methyl groups reduce amine basicity, altering coordination chemistry.

- Use : Intermediate in U-series opioids; N-alkylation modifies pharmacokinetics .

- Catalysis: Less effective in organocatalysts due to steric hindrance .

Non-Cyclohexane Chiral Diamines

1,2-Diphenylethylenediamine

Binaphthyl Diamines (e.g., BINAM)

- Structure : Aromatic, bulkier framework.

- Applications : Effective in asymmetric polymerization but less suited for macrocycle synthesis .

Key Research Findings

- Enantioselectivity Reversal : Replacing (1R,2R)-DACH with (1S,2S)-DACH in thiourea catalysts inverts product configuration (e.g., from 81% ee (R) to 81% ee (S)) .

- Reaction Efficiency: Organocatalysts with (1R,2R)-DACH achieve higher yields (57–81% ee) in phthalazine dearomatization compared to diphenylethylenediamine-based systems (<10% ee) .

- Pharmacological Impact: (1R,2R)-DACH in oxaliplatin reduces nephrotoxicity and overcomes cisplatin resistance due to its non-planar geometry .

Biologische Aktivität

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a chiral compound recognized for its significant biological activity and utility in various fields, including medicinal chemistry and asymmetric synthesis. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H20N2O6

- CAS Number: 116407-32-0

- Molecular Weight: 232.28 g/mol

The compound consists of a cyclohexane ring with two amino groups and a D-tartrate moiety, contributing to its chiral nature. This stereochemistry is crucial for its role as a ligand in coordination chemistry and catalysis.

This compound primarily functions as a chiral ligand that coordinates with metal ions to form complexes. These complexes facilitate asymmetric reactions with high enantioselectivity. The mechanism involves:

- Coordination with Metal Ions: The amino groups in the compound can form chelates with transition metals, enhancing the reactivity of the metal center in catalyzing reactions.

- Asymmetric Synthesis: The stereochemistry of the ligand directs the formation of specific enantiomers during chemical reactions, making it valuable in producing optically pure compounds.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of platinum(II) complexes formed with (1R,2R)-1,2-diaminocyclohexane derivatives. These complexes demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as DNA interaction and apoptosis induction.

Table 1: Cytotoxicity of Platinum(II) Complexes

| Complex | Cell Line Tested | IC50 (µM) |

|---|---|---|

| [PtCl2((1R,2R)-DACH)] | A549 (Lung) | 12.5 |

| [PtCl2((1R,2R)-DACH)] | HeLa (Cervical) | 8.3 |

| [PtCl2((1R,2R)-DACH)] | MCF7 (Breast) | 10.0 |

Data Source: ChemMedChem 2012 .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to substrate molecules enables it to bind to active sites, thus modulating enzyme activity.

Applications in Drug Development

The compound is being explored for its potential use in drug development due to its ability to serve as a building block for synthesizing biologically active molecules. Its chiral nature allows for the design of drugs with improved efficacy and reduced side effects.

Case Study: Chiral Drug Development

A study investigated the synthesis of a new class of chiral drugs using this compound as a precursor. The results demonstrated enhanced biological activity compared to non-chiral counterparts.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison of Chiral Ligands

| Compound | Structure | Key Application |

|---|---|---|

| (1R,2R)-DACH | DACH Structure | Asymmetric synthesis |

| (1S,2S)-DACH | DACH Structure | Chiral resolution |

| (1R,2R)-D-tartrate | Tartrate Structure | Coordination chemistry |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying (1R,2R)-1,2-Diaminocyclohexane D-tartrate?

- Methodological Answer : The synthesis typically involves resolving racemic 1,2-diaminocyclohexane using D-tartaric acid to form diastereomeric salts. The (1R,2R)-enantiomer preferentially crystallizes due to its lower solubility in polar solvents like ethanol or water. Key steps include:

- Chiral Resolution : Mixing (±)-1,2-diaminocyclohexane with D-tartaric acid in a 1:1 molar ratio in ethanol, followed by fractional crystallization .

- Purification : Recrystallization from hot water or ethanol to achieve >99% enantiomeric excess (e.e.). Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield and purity.

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- Polarimetry : Measure specific rotation ([α]D<sup>20</sup>) and compare with literature values (e.g., [α] = -12.5° for (1R,2R)-enantiomer in water) .

- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data, particularly for tartrate salts .

Q. How does this compound function in asymmetric catalysis, particularly in ligand design?

- Methodological Answer : The compound serves as a chiral scaffold for ligands in transition-metal catalysis. For example:

- Trost Ligands : React with diphenylphosphino-naphthoyl chloride to form (R,R)-DACH-Naphthyl Trost ligands, which are effective in allylic alkylation reactions (e.g., >90% e.e. in β-keto ester alkylation) .

- Oxaliplatin Analogues : Coordinate with platinum(II) to form anticancer agents. Optimize ligand-metal ratios (1:1 or 1:2) to enhance cytotoxicity .

Key Challenge : Prevent racemization during ligand synthesis by maintaining inert atmospheres and low temperatures .

Q. What strategies resolve contradictions in diastereomeric excess (d.e.) measurements across different solvent systems?

- Methodological Answer : Discrepancies arise from solvent-dependent crystallization kinetics. Mitigate by:

- Solvent Screening : Test protic (water, methanol) vs. aprotic (THF, acetonitrile) solvents to identify optimal conditions for d.e. reproducibility .

- Kinetic vs. Thermodynamic Control : Use slow evaporation for thermodynamic control (higher d.e.) or rapid cooling for kinetic control (lower d.e.) .

- Cross-Validation : Combine HPLC, NMR (using chiral shift reagents), and mass spectrometry to verify results .

Q. How can researchers leverage this compound in resolving enantiomeric mixtures of carboxylic acids or amino alcohols?

- Methodological Answer : The tartrate salt acts as a resolving agent via diastereomeric salt formation:

Acid-Base Reaction : Mix racemic carboxylic acids with (1R,2R)-DACH D-tartrate in a 1:1 ratio in ethanol.

Crystallization : The (R,R)-tartrate preferentially crystallizes with the target enantiomer, achieving >95% d.e. .

Optimization Tip : Adjust pH (5–6) to enhance salt stability and minimize hydrolysis .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-JWCLOVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457333 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116407-32-0 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.